7-(Benzyloxy)-1H-indazole

説明

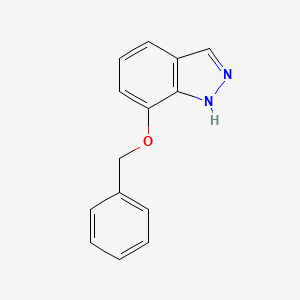

7-(Benzyloxy)-1H-indazole is a heterocyclic compound that features an indazole core substituted with a benzyloxy group at the 7-position. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The benzyloxy substitution enhances the compound’s chemical properties, making it a valuable target for various scientific research and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)-1H-indazole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitrobenzyl alcohol and hydrazine.

Formation of Indazole Core: The indazole core is formed through a cyclization reaction, often involving the reduction of the nitro group to an amine, followed by cyclization with hydrazine under acidic conditions.

Benzyloxy Substitution: The benzyloxy group is introduced via a nucleophilic substitution reaction, where the hydroxyl group of the indazole is replaced with a benzyloxy group using benzyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions: 7-(Benzyloxy)-1H-indazole undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: The nitro group in the starting material can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

Substitution: Benzyl bromide (C₆H₅CH₂Br) with potassium carbonate (K₂CO₃) as a base.

Major Products:

Oxidation Products: Benzaldehyde or benzoic acid derivatives.

Reduction Products: Amino-indazole derivatives.

Substitution Products: Various benzyloxy-substituted indazole derivatives.

科学的研究の応用

Inhibition of Monoamine Oxidase B (MAO-B)

One of the most significant applications of 7-(benzyloxy)-1H-indazole is its role as an inhibitor of monoamine oxidase B (MAO-B). Research indicates that derivatives of this compound exhibit potent inhibitory activity against MAO-B, which is crucial in the treatment of neurodegenerative diseases like Parkinson's disease. The compound's ability to penetrate the blood-brain barrier enhances its therapeutic potential. For instance, studies have shown that certain derivatives demonstrate nanomolar affinity towards human MAO-B, indicating their effectiveness as potential anti-Parkinson agents .

Cholinesterase Inhibition

In addition to MAO-B inhibition, this compound derivatives have been evaluated for their activity against cholinesterases (AChE and BChE). These enzymes are critical in neurotransmission, and their inhibition can lead to increased levels of acetylcholine, which may benefit conditions like Alzheimer's disease. The structure-activity relationship (SAR) studies reveal that modifications to the benzyloxy group can enhance inhibitory potency against these enzymes, suggesting a pathway for developing multi-target drugs .

Anti-Cancer Activity

Recent investigations have highlighted the potential anti-cancer properties of this compound derivatives. Compounds within this class have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation, particularly through JNK (c-Jun N-terminal kinase) inhibition .

Neurotransmitter Receptor Modulation

The compound also exhibits activity at several neurotransmitter receptors, including serotonin (5-HT), dopamine, and histamine receptors. This broad receptor profile suggests potential applications in treating psychiatric disorders such as depression, anxiety, and schizophrenia. The ability to selectively modulate these receptors could lead to fewer side effects compared to traditional therapies .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Researchers have conducted extensive studies on various derivatives to identify key structural features that enhance biological activity. For example:

| Derivative | Target | IC50 (nM) | Notes |

|---|---|---|---|

| Compound A | MAO-B | 3.9 | Highly selective |

| Compound B | AChE | 6.2 | Moderate affinity |

| Compound C | Cancer Cell Lines | Varies | Induces apoptosis |

These findings underscore the importance of chemical modifications in enhancing the efficacy and selectivity of these compounds .

作用機序

The mechanism of action of 7-(Benzyloxy)-1H-indazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may target enzymes such as kinases and proteases, inhibiting their activity.

Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

類似化合物との比較

7-Aryloxy-1H-indazole: Similar structure with an aryloxy group instead of a benzyloxy group.

7-Methoxy-1H-indazole: Contains a methoxy group at the 7-position.

7-Hydroxy-1H-indazole: Features a hydroxyl group at the 7-position.

Uniqueness: 7-(Benzyloxy)-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The benzyloxy group enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it a valuable compound for drug discovery and development.

生物活性

7-(Benzyloxy)-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

This compound features an indazole core substituted with a benzyloxy group at the 7-position. Its molecular formula is with a molecular weight of approximately 228.26 g/mol. The presence of the benzyloxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

The primary biological activity of this compound is attributed to its interaction with specific kinases, particularly:

- CHK1 and CHK2 Kinases : These kinases are crucial in cell cycle regulation and DNA damage response pathways. Inhibition of these kinases can lead to altered cell growth and survival, which is particularly relevant in cancer treatment.

- Human Serum and Glucocorticoid-Dependent Kinase (SGK) : This kinase is involved in various cellular processes, including cell proliferation and survival.

Biological Activities and Therapeutic Applications

Research indicates that this compound exhibits several promising biological activities:

- Anticancer Activity : Studies have demonstrated that derivatives of indazole compounds, including this compound, show antiproliferative effects against various cancer cell lines. For instance, certain derivatives have been shown to inhibit cell growth at concentrations lower than 1 µM across multiple cancer types, including leukemia and ovarian cancer .

- Enzyme Inhibition : The compound has been used to study enzyme inhibition, particularly in the context of kinase inhibitors. This is crucial for understanding the regulatory mechanisms of various cellular processes .

Table 1: Summary of Biological Activities

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative activity of a series of indazole derivatives against 60 human cancer cell lines. Notably, compounds derived from this compound exhibited significant growth inhibition, particularly in leukemia cells where one derivative showed an IC50 value as low as 0.0153 µM. This suggests a potent mechanism that warrants further investigation into its therapeutic potential .

特性

IUPAC Name |

7-phenylmethoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-2-5-11(6-3-1)10-17-13-8-4-7-12-9-15-16-14(12)13/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBMFSBSKPMBKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70658097 | |

| Record name | 7-(Benzyloxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70658097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351210-09-8 | |

| Record name | 7-(Benzyloxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70658097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。